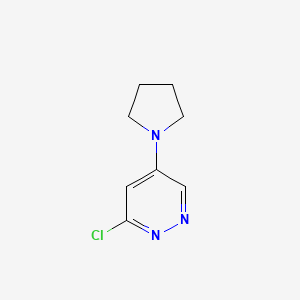

3-Chloro-5-(1-pyrrolidinyl)pyridazine

説明

Molecular Architecture and Stereochemical Features

The molecular architecture of this compound is defined by its pyridazine core ring system with specific substitution patterns that influence its overall geometric and electronic characteristics. The compound possesses the molecular formula C8H10ClN3 with a molecular weight of 183.64 grams per mole, establishing its identity as a relatively compact heterocyclic structure. The pyridazine ring serves as the central scaffold, featuring two adjacent nitrogen atoms in a six-membered aromatic ring that provides the foundation for substituent attachment.

The chloro substituent occupies the 3-position of the pyridazine ring, while the pyrrolidinyl moiety is attached at the 5-position, creating a specific substitution pattern that distinguishes this compound from its positional isomers. The pyrrolidine ring contributes a saturated five-membered nitrogen-containing heterocycle that introduces conformational flexibility to the overall molecular structure. This combination of aromatic and aliphatic components creates a molecular framework with distinct electronic and steric characteristics.

The International Union of Pure and Applied Chemistry name for this compound is 3-chloro-5-pyrrolidin-1-ylpyridazine, reflecting the systematic nomenclature conventions for heterocyclic compounds. The Chemical Abstracts Service registry number 1033693-13-8 provides unique identification for this specific structural isomer. The stereochemical considerations for this compound primarily involve the conformational preferences of the pyrrolidine ring and its orientation relative to the pyridazine plane.

| Property | Value |

|---|---|

| Molecular Formula | C8H10ClN3 |

| Molecular Weight | 183.64 g/mol |

| CAS Registry Number | 1033693-13-8 |

| IUPAC Name | 3-chloro-5-pyrrolidin-1-ylpyridazine |

| InChI Key | KXLKJVIBUHFIRZ-UHFFFAOYSA-N |

The InChI representation InChI=1S/C8H10ClN3/c9-8-5-7(6-10-11-8)12-3-1-2-4-12/h5-6H,1-4H2 provides a standardized description of the molecular connectivity and atomic arrangement. This notation system enables precise structural identification and facilitates database searches and computational studies. The pyrrolidine nitrogen atom forms a direct bond with the pyridazine ring carbon at position 5, creating a substituted aminopyridazine derivative with specific electronic properties.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary information about its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy serves as a primary tool for elucidating the detailed atomic connectivity and local electronic environments within the molecule. The proton nuclear magnetic resonance spectrum would be expected to display characteristic signals corresponding to the pyridazine ring protons and the pyrrolidine ring protons, with distinct chemical shift patterns reflecting their different electronic environments.

The pyridazine ring protons typically appear in the aromatic region of the proton nuclear magnetic resonance spectrum, with chemical shifts influenced by the electron-withdrawing effect of the chloro substituent and the electron-donating properties of the pyrrolidinyl group. The pyrrolidine ring protons would exhibit characteristic multipicity patterns consistent with their cyclic aliphatic environment, appearing at chemical shifts typical of nitrogen-adjacent methylene groups.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule, with each carbon atom exhibiting characteristic chemical shifts based on its hybridization state and electronic environment. The pyridazine ring carbons would display chemical shifts consistent with aromatic carbon atoms, while the pyrrolidine ring carbons would appear in the aliphatic region of the spectrum. The presence of the chloro substituent and the nitrogen atoms significantly influences the chemical shifts of adjacent carbon atoms through electronic effects.

Infrared spectroscopy reveals characteristic vibrational modes associated with the functional groups present in this compound. The aromatic carbon-carbon stretching vibrations of the pyridazine ring would appear in the typical aromatic region, while the carbon-nitrogen stretching modes would provide information about the nature of the nitrogen-containing functionalities. The pyrrolidine ring would contribute characteristic aliphatic carbon-hydrogen stretching and bending vibrations to the infrared spectrum.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignment. The molecular ion peak would correspond to the calculated molecular weight of 183.64 daltons, while fragmentation patterns would reveal characteristic losses associated with the chloro and pyrrolidinyl substituents. The base peak and fragmentation pathways provide insights into the relative stability of different molecular fragments and the preferred bond-breaking patterns under ionization conditions.

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of this compound in the solid state. While specific crystallographic data for this exact compound was not identified in the available literature, related pyridazine derivatives have been extensively studied using single-crystal X-ray diffraction techniques. The crystallographic analysis would provide precise bond lengths, bond angles, and torsional angles that define the molecular geometry.

The conformational analysis of this compound involves examination of the preferred spatial arrangements of the pyrrolidine ring relative to the pyridazine plane. The pyrrolidine ring can adopt different puckering conformations, with envelope and half-chair conformations being most common for five-membered saturated rings. The orientation of the pyrrolidine ring relative to the pyridazine plane is influenced by steric interactions, electronic effects, and potential intramolecular hydrogen bonding.

Crystal packing analysis would reveal the intermolecular interactions that stabilize the solid-state structure, including hydrogen bonding patterns, van der Waals contacts, and aromatic stacking interactions. The presence of the chloro substituent introduces additional opportunities for halogen bonding interactions with neighboring molecules in the crystal lattice. The pyrrolidine nitrogen atom may participate in hydrogen bonding as either a donor or acceptor, depending on the protonation state and local chemical environment.

Related crystallographic studies of similar pyridazine derivatives, such as those documented for 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, provide valuable comparative information about the structural preferences of substituted pyridazines. These studies demonstrate the influence of different substituents on the overall molecular conformation and crystal packing arrangements. The crystallographic data for related compounds suggests that halogenated pyridazines tend to form well-ordered crystal structures with specific intermolecular interaction patterns.

Computational Modeling of Electronic Structure

Computational modeling approaches provide detailed insights into the electronic structure and molecular properties of this compound that complement experimental characterization methods. Density functional theory calculations represent the most commonly employed theoretical framework for investigating the electronic structure of heterocyclic compounds. These calculations can predict optimized molecular geometries, electronic charge distributions, frontier molecular orbital energies, and various molecular properties.

The electronic structure analysis reveals the influence of the chloro and pyrrolidinyl substituents on the electron density distribution within the pyridazine ring system. The chloro substituent acts as an electron-withdrawing group, depleting electron density from the pyridazine ring, while the pyrrolidinyl group serves as an electron-donating substituent that increases electron density at its point of attachment. This electronic interplay creates a polarized molecular system with distinct electrophilic and nucleophilic regions.

Frontier molecular orbital analysis provides information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which are crucial for understanding chemical reactivity and potential biological activity. The energy gap between these orbitals influences the compound's stability and electronic excitation properties. The spatial distribution of these orbitals reveals the regions of the molecule that are most likely to participate in chemical reactions or intermolecular interactions.

Molecular electrostatic potential maps generated from computational calculations visualize the three-dimensional distribution of electrostatic potential around the molecule, highlighting regions of positive and negative charge accumulation. These maps are particularly valuable for predicting intermolecular interaction sites and understanding molecular recognition patterns. The presence of electronegative nitrogen atoms and the chloro substituent creates regions of negative electrostatic potential, while the pyrrolidine ring carbons exhibit more positive potential.

Natural bond orbital analysis provides detailed information about the electronic structure in terms of localized bond and lone pair orbitals, revealing the nature of chemical bonding and electron delocalization within the molecule. This analysis can quantify the extent of electron donation from the pyrrolidinyl group to the pyridazine ring and the electron-withdrawing effect of the chloro substituent. The results of such analyses inform structure-activity relationship studies and guide molecular design efforts for related compounds.

Structure

2D Structure

特性

IUPAC Name |

3-chloro-5-pyrrolidin-1-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c9-8-5-7(6-10-11-8)12-3-1-2-4-12/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLKJVIBUHFIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601288312 | |

| Record name | 3-Chloro-5-(1-pyrrolidinyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033693-13-8 | |

| Record name | 3-Chloro-5-(1-pyrrolidinyl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033693-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-(1-pyrrolidinyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-Chloro-5-(1-pyrrolidinyl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridazine ring substituted with a chlorine atom and a pyrrolidine moiety, which contributes to its interactions with various biological targets, particularly kinases involved in cell signaling pathways. This article explores the biological activity of this compound, highlighting its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClN. Its structure can be characterized as follows:

- Pyridazine Ring : A six-membered ring containing two nitrogen atoms at positions 1 and 2.

- Chlorine Substitution : A chlorine atom at position 3 enhances the compound's reactivity.

- Pyrrolidine Moiety : The presence of a pyrrolidine group at position 5 may influence its binding affinity and selectivity towards biological targets.

Inhibition of Kinases

Research indicates that this compound acts as an inhibitor of specific kinases involved in cancer progression. Kinases are crucial for various cellular processes, including cell proliferation and survival. The compound's structural features facilitate its interaction with these enzymes, making it a candidate for further exploration in cancer therapy.

- Target Kinases : Interaction studies have focused on how this compound interacts with kinases such as CDK2, which is implicated in cell cycle regulation and cancer development. Preliminary data suggest that it may exhibit significant inhibitory activity against CDK2, with IC values indicating effective potency (e.g., IC = 20.1 nM) .

Antimicrobial Properties

In addition to its anticancer potential, this compound may possess antimicrobial properties. Compounds with similar structural characteristics have demonstrated broad-spectrum antimicrobial activity, suggesting that this compound could also exhibit efficacy against various pathogens.

Anticancer Activity Assessment

A series of studies have evaluated the anticancer activity of pyridazine derivatives, including this compound. The following table summarizes findings from relevant studies:

| Study | Cell Lines Tested | IC Values (nM) | Mechanism of Action |

|---|---|---|---|

| Study A | T-47D (Breast Cancer) | 20.1 | CDK2 Inhibition |

| Study B | MDA-MB-231 (Breast Cancer) | 43.8 | Induction of Apoptosis |

| Study C | SKOV-3 (Ovarian Cancer) | >100 | Low Cytotoxicity |

These studies indicate that while the compound shows promising activity against breast cancer cell lines, it exhibits limited efficacy against ovarian cancer cells.

Mechanistic Insights

Flow cytometric analysis has been utilized to explore the mechanisms underlying the anticancer activity of pyridazines. Results suggest that these compounds can alter cell cycle progression and induce apoptosis in sensitive cancer cell lines .

科学的研究の応用

Pharmaceutical Development

One of the most significant applications of 3-Chloro-5-(1-pyrrolidinyl)pyridazine is in pharmaceutical development :

- Kinase Inhibition : The compound has shown promise as a lead compound for designing inhibitors targeting specific kinases involved in cancer signaling pathways. Kinases play crucial roles in cell signaling, and their dysregulation is often associated with cancer progression. Studies indicate that compounds with similar structures exhibit broad-spectrum anticancer properties, making this pyridazine derivative a candidate for further exploration in drug design.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, potentially useful in developing new antibiotics or antifungal agents. The presence of the chlorinated pyridazine ring enhances its interaction with microbial targets.

- Cytotoxicity : The compound has been evaluated for cytotoxic effects against various cancer cell lines. Initial findings suggest it may inhibit cell proliferation, although detailed efficacy studies are still required to establish its therapeutic potential.

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom at position 3 serves as a reactive site for nucleophilic substitution due to its electron-withdrawing effect. Pyridazine’s inherent electron deficiency (dipole moment ~3.95 D) enhances this reactivity.

Key findings :

-

Amine displacement : Reaction with primary or secondary amines under mild conditions (e.g., DMF, 60–80°C) replaces the chlorine with amine groups, forming derivatives like 3-amino-5-(1-pyrrolidinyl)pyridazine .

-

Sulfonylation : Sulfonyl hydrazides participate in transamidation reactions, generating intermediates that undergo cyclization to form sulfonyl-substituted pyridazines .

Radical-Mediated Reactions

Radical pathways are accessible under oxidative conditions, facilitated by reagents like tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) .

Table 1: Radical Reaction Outcomes with 3-Chloro-5-(1-pyrrolidinyl)pyridazine Derivatives

| Reaction Conditions | Product | Yield | Key Intermediates |

|---|---|---|---|

| TBHP (2.0 equiv), TBAI, 80°C | Pyridazine sulfonylation product | 75% | Non-conjugated hydrazone (13) |

| No TBHP/TBAI | N-aminopyridinium ylide | 23–48% | α,β-unsaturated hydrazone (14) |

| Lower temperature (40°C) | Mixture of intermediates | 15–34% | Radical intermediate B |

Mechanistic insights :

-

Radical initiation : TBHP generates tert-butoxy radicals, abstracting hydrogen to form reactive intermediates.

-

Cyclization : A 6-endo-trig cyclization forms the pyridazine ring, followed by dehydrogenation .

Cycloaddition and Heterocycle Formation

The pyridazine core participates in [4 + 2] cycloadditions. For example, reactions with vinylogous enaminonitriles yield 5'-sulfonyl-4'-aryl-3-cyano pyridazines .

Key observations :

-

Substituent tolerance : The pyrrolidine group at position 5 does not hinder reactivity, as shown by retained yields (~75%) in γ-blocked substrates .

-

Regioselectivity : Electron-withdrawing groups (e.g., Cl) direct cycloaddition to specific positions, confirmed by DFT calculations .

Influence of the Pyrrolidine Substituent

The pyrrolidine group contributes to steric effects and hydrogen-bonding interactions, influencing reaction pathways:

類似化合物との比較

Structural and Physicochemical Properties

The following table summarizes key analogues and their properties:

Key Research Findings

Pharmaceutical Relevance :

- The pyrrolidinyl-substituted pyridazine is prioritized in antimicrobial drug discovery due to its balanced selectivity and potency .

- Fluorophenyl and iodopyrazole derivatives are explored in oncology and pain management, leveraging their aromatic and bulky substituents for target specificity .

Structure-Activity Relationships (SAR) :

準備方法

Nucleophilic Substitution on Chloropyridazine Precursors

A common approach involves starting with a chlorinated pyridazine derivative, such as 3-chloropyridazine or 3-chloro-5-halopyridazine, and performing nucleophilic substitution with pyrrolidine:

- Reaction Conditions: Refluxing the chloropyridazine compound with pyrrolidine in a polar aprotic solvent (e.g., ethanol or methanol) for several hours.

- Mechanism: The pyrrolidine acts as a nucleophile, displacing a suitable leaving group (chlorine or halogen) at the 5-position.

- Workup: After reaction completion, the mixture is cooled, diluted with water, and the product is isolated by filtration or extraction, followed by recrystallization.

This method is supported by analogous procedures in pyridazine chemistry where amination occurs via nucleophilic displacement.

Reaction via Pyrrolidinecarbothioamide Intermediates

In related heterocyclic syntheses involving pyridazine rings, pyrrolidinecarbothioamide has been used as a key reagent:

- Procedure: A chlorinated dioxo-substituted pyridazine ester reacts with 1-pyrrolidinecarbothioamide under reflux in methanol for several hours.

- Outcome: Formation of pyrrolidinyl-substituted pyridazine derivatives after subsequent treatment with hydrazine hydrate.

- Yields: High yields (78–87%) for related pyridazine compounds have been reported using this approach.

Although this method is more commonly applied for thiazolo-pyridazine derivatives, it provides insight into the reactivity of pyrrolidine-containing reagents with chlorinated pyridazine substrates.

Direct Amination Using Pyrrolidine and Base

Another approach involves direct amination of pyridazine precursors using pyrrolidine in the presence of a base such as triethylamine:

- Reaction Setup: The corresponding chloropyridazine is refluxed with pyrrolidine and triethylamine in absolute ethanol for 1–3 hours.

- Isolation: After cooling, addition of water precipitates the product, which is filtered, washed, and recrystallized.

- Advantages: This method is straightforward and provides moderate to high yields with relatively mild conditions.

Comparative Data Table of Preparation Methods

Research Findings and Observations

- The nucleophilic substitution method is the most straightforward and widely applicable for introducing pyrrolidine onto the pyridazine ring. However, specific reaction parameters (temperature, solvent, time) vary depending on the substrate and desired purity.

- The pyrrolidinecarbothioamide method is more specialized and often used in multi-step syntheses involving thiazolo-pyridazine frameworks, yielding high purity and good yields.

- Use of triethylamine as a base facilitates the amination reaction by neutralizing generated acids and driving the substitution forward.

- Solvent choice impacts reaction efficiency and environmental footprint. Ethanol and methanol are common solvents, balancing polarity and ease of removal.

- Purification typically involves crystallization or filtration after aqueous workup, ensuring removal of excess reagents and byproducts.

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR confirm the substitution pattern, with characteristic signals for the pyrrolidine ring and pyridazine protons.

- Mass Spectrometry (MS): Confirms molecular weight (183.64 g/mol) consistent with this compound.

- Infrared Spectroscopy (IR): Shows characteristic bands for aromatic C–N, C–Cl, and aliphatic amine groups.

- Melting Point and Crystallinity: Used to assess purity and confirm identity after recrystallization.

Q & A

Basic: What are the common synthetic routes for preparing 3-Chloro-5-(1-pyrrolidinyl)pyridazine?

Answer:

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. A representative method involves reacting 3,5-dichloropyridazine with pyrrolidine under basic conditions (e.g., potassium tert-butoxide) in anhydrous DMF at elevated temperatures (100°C). This yields this compound, with the chlorine at the 3-position retained for further functionalization . Alternative routes include palladium-catalyzed cross-coupling, though SNAr is preferred for its simplicity and scalability.

Basic: How is the purity and structural identity of this compound validated in synthetic workflows?

Answer:

Post-synthesis validation involves:

- Chromatography : Flash chromatography (e.g., 0–60% ethyl acetate/hexane gradients) to isolate the product .

- Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., pyrrolidine integration at δ ~3.2 ppm for N–CH2 groups). LC-MS (e.g., [M+H]+ = 210.1) ensures molecular weight accuracy .

- Elemental Analysis : Combustion analysis for C, H, N to verify stoichiometry.

Advanced: How do reaction conditions (solvent, base, temperature) influence the regioselectivity of pyrrolidine substitution in 3,5-dichloropyridazine?

Answer:

Regioselectivity is governed by:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states, favoring substitution at the 5-position due to reduced steric hindrance compared to the 3-position .

- Base strength : Strong bases (e.g., KOtBu) deprotonate pyrrolidine, enhancing nucleophilicity and accelerating 5-position substitution .

- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may promote side reactions (e.g., over-substitution) if not carefully controlled .

Advanced: What strategies are employed to resolve contradictions in reported reaction yields for this compound synthesis?

Answer:

Yield discrepancies often arise from:

- Catalyst purity : Trace Pd impurities in coupling reactions can alter efficiency. Use of rigorously purified catalysts and ligands (e.g., Pd(PPh3)4) is critical .

- Moisture sensitivity : Anhydrous conditions (e.g., molecular sieves in DMF) prevent hydrolysis of intermediates .

- Workup protocols : Incomplete extraction (e.g., insufficient EtOAc washes) may lead to product loss. Multi-step extraction and brine washes improve recovery .

Basic: What spectroscopic techniques are essential for characterizing substituent effects on the pyridazine ring?

Answer:

- NMR : 1H/13C NMR identifies substituent electronic effects (e.g., deshielding of adjacent protons due to electron-withdrawing groups).

- IR Spectroscopy : C–Cl stretches (~550 cm⁻¹) and N–H bends (~1600 cm⁻¹) confirm functional group retention .

- UV-Vis : Conjugation changes (e.g., π→π* transitions) indicate electronic modulation by substituents .

Advanced: How does the chlorine atom at the 3-position influence the compound’s reactivity in cross-coupling reactions?

Answer:

The 3-Cl acts as a directing group, enabling:

- Suzuki-Miyaura Coupling : Pd-mediated coupling with boronic acids at the 5-position, retaining Cl for further functionalization .

- SNAr Reactivity : Sequential substitution (e.g., replacing Cl with amines or thiols) to generate diverse analogs .

- Stability : The electron-withdrawing Cl enhances ring stability under acidic/basic conditions, critical for multi-step syntheses .

Basic: What biological screening methodologies are used to evaluate this compound derivatives?

Answer:

- In vitro assays :

- Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against Gram+/Gram– bacteria .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify mechanistic targets .

Advanced: How can computational modeling optimize the design of this compound-based inhibitors?

Answer:

- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases) .

- QSAR : Quantitative Structure-Activity Relationship models correlate substituent electronic parameters (Hammett σ) with bioactivity .

- DFT calculations : Assess electronic effects (e.g., HOMO-LUMO gaps) to guide synthetic prioritization .

Basic: What safety and handling protocols are recommended for this compound?

Answer:

- PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential respiratory irritation.

- Storage : Inert atmosphere (N2/Ar) at –20°C to prevent degradation .

Advanced: How do steric and electronic effects of the pyrrolidine group impact the compound’s pharmacokinetic properties?

Answer:

- Lipophilicity : Pyrrolidine increases logP, enhancing membrane permeability but potentially reducing solubility .

- Metabolic stability : The saturated ring resists oxidative metabolism (vs. aromatic amines), prolonging half-life .

- Toxicity : Secondary amine groups may form reactive metabolites; mitigate via prodrug strategies (e.g., carbamate protection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。